2-(Chroman-4-yl)acetic acid

Vue d'ensemble

Description

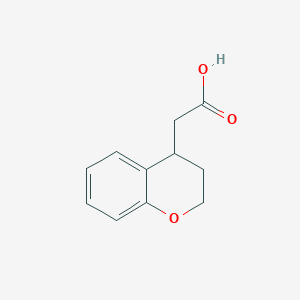

2-(Chroman-4-yl)acetic acid: is an organic compound that belongs to the class of chroman derivatives. Chroman, also known as 1-benzopyran, is a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The compound this compound is characterized by the presence of an acetic acid moiety attached to the chroman ring at the 4-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

-

Pechmann Condensation: One of the common methods for synthesizing chroman derivatives involves the Pechmann condensation. This reaction typically involves the condensation of phenols with β-ketoesters in the presence of acid catalysts such as sulfuric acid or polyphosphoric acid. For 2-(Chroman-4-yl)acetic acid, the starting materials would be appropriately substituted phenols and acetic acid derivatives .

-

Michael Addition: Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization. This reaction is carried out in the presence of bases like potassium carbonate in solvents such as tert-butyl alcohol, followed by cyclization using trifluoroacetic acid .

Industrial Production Methods:

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Reduction Reactions

The acetic acid moiety and chroman ring undergo reduction under specific conditions:

Reagents/Conditions

-

Lithium Aluminum Hydride (LiAlH₄): Reduces the carboxylic acid group to a primary alcohol, yielding 2-(chroman-4-yl)ethanol. The chroman ring’s carbonyl group (if present) is also reduced to a hydroxyl group .

-

Catalytic Hydrogenation (H₂/Pd): Saturates the chroman ring’s double bonds, producing hexahydrochroman derivatives .

Key Finding

Reduction with LiAlH₄ proceeds quantitatively at room temperature, while hydrogenation requires elevated pressures (5–10 atm) .

Esterification and Hydrolysis

The carboxylic acid group participates in reversible esterification:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Methanol/H₂SO₄ (Fischer) | Methyl 2-(chroman-4-yl)acetate | 85% | |

| Hydrolysis | NaOH/H₂O (saponification) | 2-(Chroman-4-yl)acetic acid | >90% |

Ester derivatives are often synthesized to improve solubility or enable further functionalization.

Radical-Mediated Reactions

Radical pathways enable cyclization and functionalization:

Mechanism

-

Initiation: (NH₄)₂S₂O₈ generates sulfate radicals (SO₄·⁻) in DMSO .

-

Decarboxylation: SO₄·⁻ abstracts a hydrogen atom from the acetic acid group, forming a carbamoyl or alkoxycarbonyl radical .

-

Cyclization: The radical intermediate attacks adjacent double bonds, forming chroman-4-one derivatives (e.g., carbamoylated or ester-containing products) .

Example

this compound reacts with 2-oxo-2-(phenylamino)acetic acid under oxidative conditions to yield 3-carbamoylchroman-4-one (72% yield) .

Substitution Reactions

Electrophilic substitution occurs on the chroman ring:

Friedel-Crafts Alkylation

-

Reagents: AlCl₃, alkyl halides.

-

Outcome: Alkyl groups are introduced at the chroman ring’s electron-rich positions (e.g., C-6 or C-8) .

Bromination

-

Reagents: Br₂/FeBr₃.

-

Outcome: Bromination at the 3-position of the chroman ring, enabling further functionalization (e.g., Suzuki coupling) .

Decarboxylation

The acetic acid group undergoes decarboxylation under thermal or radical conditions:

| Conditions | Product | Mechanism | Reference |

|---|---|---|---|

| Thermal (200°C) | Chroman-4-one | Loss of CO₂ via keto-enol tautomerization | |

| Radical (SO₄·⁻) | Chroman-4-yl radical | Radical-induced CO₂ elimination |

Decarboxylation is critical for synthesizing chroman-4-one derivatives used in bioactive compound development .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable C–C bond formation:

Suzuki Coupling

-

Substrate: Brominated this compound.

-

Reagents: Pd(PPh₃)₄, arylboronic acid.

-

Product: Biaryl-functionalized chroman derivatives (45–78% yield) .

Aminocarbonylation

Biological Activity

Derivatives of this compound exhibit:

Applications De Recherche Scientifique

Chemistry:

Biology:

In biological research, chroman derivatives are studied for their antioxidant properties. 2-(Chroman-4-yl)acetic acid and its derivatives have shown potential in scavenging free radicals and protecting cells from oxidative stress .

Medicine:

Chroman derivatives, including this compound, are investigated for their potential therapeutic applications. They have shown promise in the treatment of conditions such as inflammation, cancer, and neurodegenerative diseases .

Industry:

In the industrial sector, this compound is used in the formulation of cosmetics and personal care products due to its potential skin-protective and anti-aging properties .

Mécanisme D'action

The mechanism of action of 2-(Chroman-4-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This activity is mediated through the stabilization of the chroman ring structure, which can delocalize unpaired electrons .

In medicinal applications, this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase . Additionally, its potential anticancer activity is linked to the induction of apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt pathway .

Comparaison Avec Des Composés Similaires

Chroman-4-one: A closely related compound with a similar structure but lacking the acetic acid moiety.

Chroman-2-one: Another related compound with the acetic acid moiety attached at the 2-position.

Flavanone: A flavonoid compound with a similar chroman ring structure.

Uniqueness:

2-(Chroman-4-yl)acetic acid is unique due to the presence of the acetic acid moiety at the 4-position of the chroman ring. This structural feature imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for the development of novel therapeutic agents .

Activité Biologique

Overview

2-(Chroman-4-yl)acetic acid is an organic compound belonging to the chroman derivatives family, characterized by a chroman ring fused with an acetic acid moiety. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties.

The biological activity of this compound is primarily attributed to its interactions with various cellular targets and biochemical pathways:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress. It interacts with enzymes like superoxide dismutase and catalase, which are crucial in mitigating oxidative damage.

- Anti-inflammatory Effects : this compound inhibits the activation of nuclear factor-kappa B (NF-κB), leading to reduced expression of pro-inflammatory cytokines. It also down-regulates cyclooxygenase-2 (COX-2), which is involved in the inflammatory response .

- Cytotoxic Activity : Research indicates that this compound can induce apoptosis in cancer cells. It affects the expression levels of key regulatory proteins such as P53, Bax, Bcl-2, and CDK4, promoting cell cycle arrest and apoptosis in various cancer cell lines .

Biological Activity Summary Table

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cell Lines : A study demonstrated that derivatives of chroman compounds, including this compound, exhibited potent cytotoxic activity against colon cancer cell lines. The mechanism involved DNA fragmentation and modulation of key apoptotic genes .

- Inflammation Modulation : In vitro studies showed that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage models, indicating its potential as an anti-inflammatory agent.

- Oxidative Stress Protection : Experimental results highlighted the compound's ability to enhance the activity of antioxidant enzymes, thereby reducing cellular damage under oxidative stress conditions.

Propriétés

IUPAC Name |

2-(3,4-dihydro-2H-chromen-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-11(13)7-8-5-6-14-10-4-2-1-3-9(8)10/h1-4,8H,5-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEALYTAVZUJEOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557342 | |

| Record name | (3,4-Dihydro-2H-1-benzopyran-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5655-26-5 | |

| Record name | (3,4-Dihydro-2H-1-benzopyran-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.